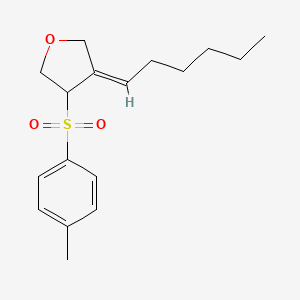
(E)-3-Hexylidene-4-tosyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Hexylidene-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans This compound is characterized by the presence of a hexylidene group and a tosyl group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexylidene-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Introduction of the Hexylidene Group: The hexylidene group is introduced via an aldol condensation reaction, where hexanal is reacted with the tetrahydrofuran derivative under basic conditions.
Tosylation: The final step involves the tosylation of the tetrahydrofuran ring. This is achieved by reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Hexylidene-4-tosyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-Hexylidene-4-tosyltetrahydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-Hexylidene-4-tosyltetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexylidene-4-tetrahydrofuran: Lacks the tosyl group, resulting in different reactivity and applications.
4-Tosyltetrahydrofuran:
Uniqueness
(E)-3-Hexylidene-4-tosyltetrahydrofuran is unique due to the presence of both the hexylidene and tosyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C17H24O3S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(3E)-3-hexylidene-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C17H24O3S/c1-3-4-5-6-7-15-12-20-13-17(15)21(18,19)16-10-8-14(2)9-11-16/h7-11,17H,3-6,12-13H2,1-2H3/b15-7+ |
InChI-Schlüssel |
ZTLHLRHNQAPDDE-VIZOYTHASA-N |
Isomerische SMILES |
CCCCC/C=C/1\COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCCC=C1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





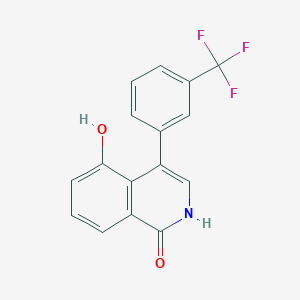
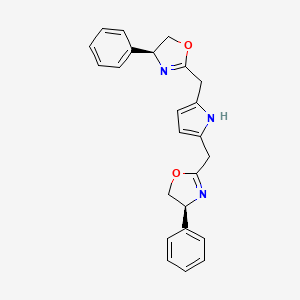
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
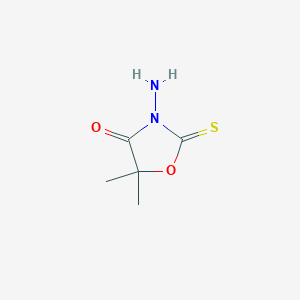
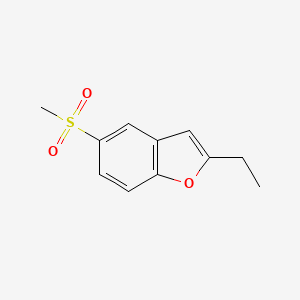
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
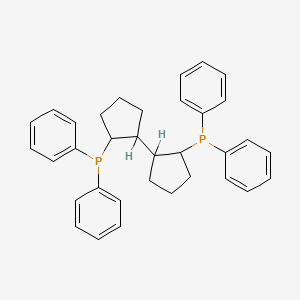
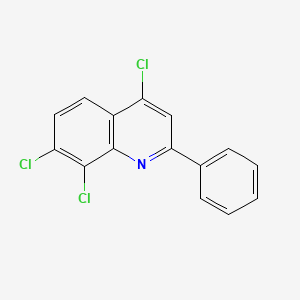
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)


